molecular formula C10H16N4O2 B6645678 3-[(5,6-Dimethyl-1,2,4-triazin-3-yl)-methylamino]-2-methylpropanoic acid

3-[(5,6-Dimethyl-1,2,4-triazin-3-yl)-methylamino]-2-methylpropanoic acid

Cat. No.: B6645678
M. Wt: 224.26 g/mol
InChI Key: JSRBSERWVQVBDO-UHFFFAOYSA-N
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Description

3-[(5,6-Dimethyl-1,2,4-triazin-3-yl)-methylamino]-2-methylpropanoic acid is a complex organic compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5,6-Dimethyl-1,2,4-triazin-3-yl)-methylamino]-2-methylpropanoic acid typically involves the reaction of 5,6-dimethyl-1,2,4-triazine with a suitable methylamino derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium carbonate, and a solvent like dioxane or tetrahydrofuran. The mixture is heated to facilitate the reaction, and the product is purified through crystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. The purification process in an industrial setup often involves advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(5,6-Dimethyl-1,2,4-triazin-3-yl)-methylamino]-2-methylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-[(5,6-Dimethyl-1,2,4-triazin-3-yl)-methylamino]-2-methylpropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(5,6-Dimethyl-1,2,4-triazin-3-yl)-methylamino]-2-methylpropanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The triazine ring plays a crucial role in these interactions, as it can form stable complexes with metal ions or other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(5,6-Dimethyl-1,2,4-triazin-3-yl)-methylamino]-2-methylpropanoic acid is unique due to its specific structure, which allows for a wide range of chemical reactions and applications. Its ability to form stable complexes and undergo various transformations makes it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

3-[(5,6-dimethyl-1,2,4-triazin-3-yl)-methylamino]-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2/c1-6(9(15)16)5-14(4)10-11-7(2)8(3)12-13-10/h6H,5H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSRBSERWVQVBDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NC(=N1)N(C)CC(C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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